N-Formylclarithromycin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Polymorphic Transformation of Clarithromycin Under Acidic Condition

Clarithromycin's transformation under acidic conditions suggests potential implications in treating infections where the drug's stability and efficacy in different pH environments are crucial (Noguchi et al., 2014).

Clarithromycin Resistance in Helicobacter pylori

Resistance to clarithromycin, especially in Helicobacter pylori treatment, has been extensively studied. Understanding the genetic mutations leading to resistance is crucial for effective treatment strategies (Agudo et al., 2010).

Anticancer Potential of Clarithromycin

Clarithromycin has shown potential in cancer treatment, especially in combination with conventional treatments. Its mechanisms include reducing pro-inflammatory cytokines and inhibiting autophagy and angiogenesis (Van Nuffel et al., 2015).

Whole-Genome Sequencing of Clarithromycin-Resistant Helicobacter pylori

The study of genetic variations in clarithromycin-resistant strains of H. pylori can provide insights into developing more effective treatments (Iwamoto et al., 2014).

Role of Macrolides in Helicobacter pylori Infections

The study of clarithromycin resistance in H. pylori helps in understanding the dynamics of antibiotic resistance and informs the development of new treatment regimens (Kocsmár et al., 2021).

Contribution of Efflux Pumps to Clarithromycin Resistance

This research investigates the role of multidrug efflux mechanisms in H. pylori, contributing to our understanding of clarithromycin resistance (Hirata et al., 2010).

Clarithromycin and Pregnancy

The study of clarithromycin's effects on pregnant rats and their fetuses provides insights into its safety and impact during pregnancy (Moustafa et al., 2015).

Mutations in 23S rRNA Gene and Clarithromycin Resistance

Identifying specific mutations associated with clarithromycin resistance can lead to more targeted and effective treatments (Meier et al., 1994).

Wirkmechanismus

Target of Action

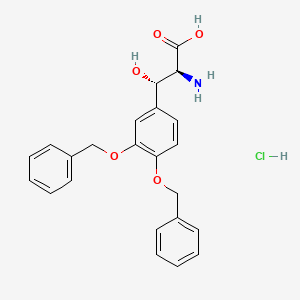

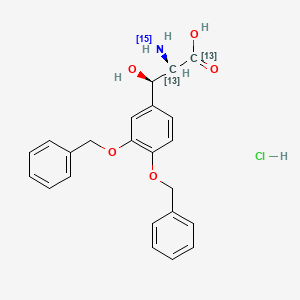

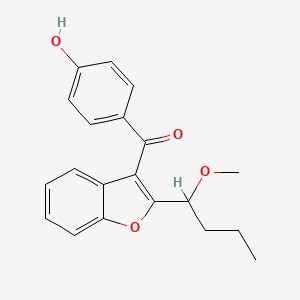

N-Formylclarithromycin, also known as BT9J2WL9SG or N-Demethyl-N-formyl Clarithromycin, is a derivative of clarithromycin . The primary target of this compound is the bacterial 50S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell .

Mode of Action

This compound inhibits bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process . Depending on the organism and drug concentration, this compound may be bacteriostatic (inhibits bacterial growth) or bactericidal (kills bacteria) .

Biochemical Pathways

Clarithromycin is known to inhibit protein synthesis, which can affect various downstream processes in the bacterial cell, including cell growth and division .

Pharmacokinetics

Clarithromycin, from which it is derived, has a bioavailability of 52 to 55% . It undergoes rapid biodegradation to produce the microbiologically active 14-hydroxy-®-metabolite . The maximum serum concentrations of clarithromycin and its 14-hydroxy metabolite appear within 3 hours . Clarithromycin is well distributed throughout the body and achieves higher concentrations in tissues than in the blood .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth or the killing of bacteria, depending on the organism and drug concentration . By inhibiting protein synthesis, it disrupts essential processes within the bacterial cell, leading to cell death or growth inhibition .

Action Environment

The action of this compound, like other antibiotics, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the drug, and the presence of resistance mechanisms in the target bacteria

Eigenschaften

IUPAC Name |

N-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H67NO14/c1-14-26-38(10,46)31(43)21(4)28(41)19(2)16-37(9,48-13)33(53-35-29(42)25(39(11)18-40)15-20(3)49-35)22(5)30(23(6)34(45)51-26)52-27-17-36(8,47-12)32(44)24(7)50-27/h18-27,29-33,35,42-44,46H,14-17H2,1-13H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUSOKRVLWZDKB-KCBOHYOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C=O)O)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C=O)O)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H67NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747469 | |

| Record name | PUBCHEM_71315393 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

761.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127140-69-6 | |

| Record name | 3''-N-Demethyl-3''-N-formylclarithromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127140696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PUBCHEM_71315393 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3''-N-DEMETHYL-3''-N-FORMYLCLARITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT9J2WL9SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone](/img/structure/B589391.png)

![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester](/img/structure/B589403.png)

![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester](/img/structure/B589406.png)

![(2E)-[2-(1H-Imidazol-2-yl)hydrazinylidene]acetic acid](/img/structure/B589409.png)